Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid is a synthetic peptide that is derived from the sequence of bradykinin, a well-known peptide involved in various physiological processes such as inflammation and pain. This compound is often used in scientific research due to its biological activity and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using activating agents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: This can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Scientific Research Applications
Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in conditions like inflammation and pain.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid involves its interaction with specific receptors, such as the bradykinin receptors B1 and B2. Upon binding to these receptors, the peptide can activate various intracellular signaling pathways, leading to physiological responses like vasodilation, increased vascular permeability, and pain sensation .
Comparison with Similar Compounds
Similar Compounds
Bradykinin: The parent peptide from which Arg-pro-hyp-gly-phe-ser-phe-phe-arg-trifluoroacetic acid is derived.
Kallidin: A similar peptide with an additional lysine residue at the N-terminus.
Des-Arg9-bradykinin: A bradykinin analog lacking the C-terminal arginine.
Uniqueness
This compound is unique due to its specific sequence and the presence of trifluoroacetic acid, which can influence its stability and solubility. This makes it a valuable tool for studying the structure-activity relationships of bradykinin and its analogs .
Properties
CAS No. |
117201-47-5 |
---|---|
Molecular Formula |
C55H74F3N15O11 |
Molecular Weight |
1178.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[6-(diaminomethylideneamino)-1,1,1-trifluoro-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H74F3N15O11/c56-55(57,58)45(77)37(20-11-23-65-54(62)63)68-47(79)39(26-33-15-6-2-7-16-33)69-48(80)40(27-34-17-8-3-9-18-34)70-49(81)41(31-74)71-46(78)38(25-32-13-4-1-5-14-32)67-44(76)29-66-50(82)43-28-35(75)30-73(43)52(84)42-21-12-24-72(42)51(83)36(59)19-10-22-64-53(60)61/h1-9,13-18,35-43,74-75H,10-12,19-31,59H2,(H,66,82)(H,67,76)(H,68,79)(H,69,80)(H,70,81)(H,71,78)(H4,60,61,64)(H4,62,63,65)/t35-,36+,37?,38+,39+,40+,41+,42+,43+/m1/s1 |
InChI Key |
VZNNVEYSLFAINP-ZGZDMDBZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N2C[C@@H](C[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.